methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1189466-26-9
VCID: VC4961485
InChI: InChI=1S/C13H11F2NO4S/c1-20-13(17)12-6-16(7-2-3-7)10-4-8(14)9(15)5-11(10)21(12,18)19/h4-7H,2-3H2,1H3
SMILES: COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3CC3
Molecular Formula: C13H11F2NO4S
Molecular Weight: 315.29

methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

CAS No.: 1189466-26-9

Cat. No.: VC4961485

Molecular Formula: C13H11F2NO4S

Molecular Weight: 315.29

* For research use only. Not for human or veterinary use.

methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide - 1189466-26-9

Specification

CAS No. 1189466-26-9
Molecular Formula C13H11F2NO4S
Molecular Weight 315.29
IUPAC Name methyl 4-cyclopropyl-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Standard InChI InChI=1S/C13H11F2NO4S/c1-20-13(17)12-6-16(7-2-3-7)10-4-8(14)9(15)5-11(10)21(12,18)19/h4-7H,2-3H2,1H3
Standard InChI Key PMCRKARPIKBPDR-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3CC3

Introduction

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine class, which is known for its diverse pharmacological and chemical applications. This compound features a benzothiazine core with cyclopropyl and difluoro substitutions, making it a subject of interest in medicinal chemistry and materials science.

Synthesis and Preparation

The synthesis of benzothiazine derivatives typically involves the reaction of appropriate precursors with oxidizing agents to form the 1,1-dioxide structure. For example, the oxidation of 4H-1,4-benzothiazines using hydrogen peroxide in acetic acid can yield the corresponding sulfones .

Biological Activities

While specific biological activities of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide are not extensively documented, benzothiazine derivatives are known for their potential in medicinal chemistry. They exhibit antimicrobial, anticancer, and anti-inflammatory properties, depending on their structural modifications.

Applications in Materials Science

Benzothiazine derivatives have been explored for their potential in materials science, particularly as additives in polymers and as electron transport materials in organic photovoltaics. Their electronic properties facilitate charge transfer processes, which are crucial for improving the efficiency of solar cells.

Research Findings and Case Studies

  • Pharmacokinetics: Preliminary studies on similar benzothiazine compounds suggest favorable absorption characteristics and potential brain barrier permeability due to their lipophilic nature.

  • Antimicrobial Activity: Benzothiazine derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

  • Cancer Research: Some benzothiazine analogs have demonstrated anticancer properties by inducing apoptosis in cancer cell lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator